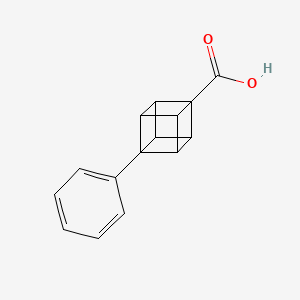

4-Phenylcubane-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

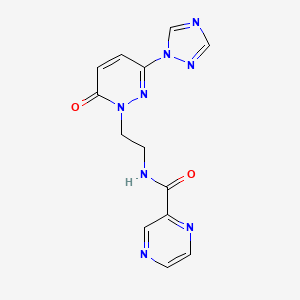

4-Phenylcubane-1-carboxylic acid is an intriguing compound that has drawn attention in the field of organic chemistry due to its unique cubane core structure and phenyl substitution. This compound is part of a broader class of cubane derivatives known for their high degree of symmetry and potential applications in material science and pharmaceuticals. The cubane structure, characterized by a cubic carbon framework, imparts remarkable stability and unique chemical properties to its derivatives.

Synthesis Analysis

The synthesis of 4-Phenylcubane-1-carboxylic acid and related cubane derivatives often involves multistep reactions, starting from simpler cubane precursors. Techniques such as dehydrative condensation between carboxylic acids and amines have been explored for the synthesis of peptide analogs involving cubane-like structures (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Molecular Structure Analysis

The molecular structure of cubane derivatives, including 4-Phenylcubane-1-carboxylic acid, showcases the cubane’s rigid cubic framework, which significantly influences the compound's chemical behavior. Structural analyses using methods like X-ray diffraction reveal the impacts of substituents on the cubane core and how these modifications can alter the compound's physical and chemical properties. For instance, crystal structures of cubanecarboxylic acid derivatives have been studied to understand the packing and interaction patterns within the crystal lattice (S. S. Kuduva, D. Bläser, R. Boese, & G. Desiraju, 2001).

Chemical Reactions and Properties

4-Phenylcubane-1-carboxylic acid participates in various chemical reactions typical for carboxylic acids, such as amide formation, esterification, and decarboxylation under certain conditions. Its unique cubane core contributes to its reactivity and the stability of the products formed. Research into the chemistry of cubane derivatives reveals how the cubane core and phenyl substitution influence reactivity and product formation (A. R. Campanelli, A. Domenicano, & F. Ramondo, 2011).

科学的研究の応用

Structural and Conformational Studies

Structural Variations and Electronic Effects

- A study explored the structural changes in phenylcubane derivatives due to various substituents, offering insights into the geometrical variations and the electronic effects of the substituents on both the cubane framework and the benzene ring. This research highlighted the role of long-range polar effects and electronegativity in influencing the structure of phenylcubane derivatives like 4-Phenylcubane-1-carboxylic acid (Campanelli et al., 2011).

Conformational Profile of Trishomocubane Amino Acid Dipeptide

- The conformational characteristics of 4-Amino-(D3)-trishomocubane-4-carboxylic acid, a constrained α-amino acid residue, were analyzed. This study is crucial for the development of peptides and protein surrogates, highlighting the helical and β-turn structures of trishomocubane (Bisetty et al., 2006).

Applications in Metal-Organic Frameworks (MOFs) and Luminescence Studies

Novel Zn(II) and Mn(II) Metal-Organic Frameworks

- A new carboxylic acid ligand was used to construct unique Zn(II) and Mn(II) metal-organic frameworks, demonstrating interesting photoluminescence properties. These findings might be relevant for the applications of derivatives like 4-Phenylcubane-1-carboxylic acid in MOFs and luminescent materials (Lv et al., 2015).

Preparation, Structure, and Fluorescence Emission of Polymer-Rare Earth Complexes

- Research on the preparation and structure of polymer-rare earth complexes using aryl carboxylic acid-functionalized polystyrene demonstrates the potential of carboxylic acid derivatives in the field of fluorescence and luminescence, indicating an "Antenna Effect" in these complexes (Gao et al., 2012).

Catalysis and Synthetic Chemistry

- Catalysis by Phenylboronic Acid Derivatives

- A study demonstrated that derivatives of phenylboronic acid, similar in structure to 4-Phenylcubane-1-carboxylic acid, are highly effective in catalyzing dehydrative amidation between carboxylic acids and amines, important for α-dipeptide synthesis. This indicates potential catalytic applications of 4-Phenylcubane-1-carboxylic acid in synthetic chemistry (Wang et al., 2018).

特性

IUPAC Name |

4-phenylcubane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c16-13(17)15-10-7-11(15)9-12(15)8(10)14(7,9)6-4-2-1-3-5-6/h1-5,7-12H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJLPNVAQAJEIJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C23C4C5C2C6C3C4C56C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Phenylcubane-1-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2484641.png)

![N-(1-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperidin-4-yl)-3-phenylpropanamide](/img/structure/B2484642.png)

![N-[2-[(2-Chloroacetyl)amino]-4-fluorophenyl]pyridine-2-carboxamide](/img/structure/B2484648.png)

![5-phenyl-6-sulfanyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2484651.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2484654.png)

![Ethyl 3-[2-(4-methoxyanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B2484655.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2484657.png)

![(2S)-2-[(2-methylbenzoyl)amino]propanoic acid](/img/structure/B2484659.png)